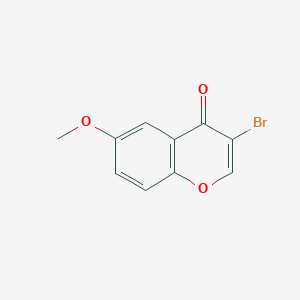

3-Bromo-6-methoxychromen-4-one

Description

Significance of the Chromen-4-one Scaffold in Chemical Research

The chromen-4-one scaffold is of considerable interest to researchers due to its versatile biological profile and its presence in many natural products, such as flavonoids. nih.govnih.gov These compounds have been investigated for a multitude of therapeutic applications, including their potential as anticancer, anti-inflammatory, antiviral, and antioxidant agents. nih.govfrontiersin.orgnih.gov The rigid, planar structure of the chromone (B188151) nucleus provides an excellent platform for the introduction of various functional groups, allowing for the fine-tuning of its biological and chemical properties. This has made the chromen-4-one scaffold a key building block in the design and synthesis of new drug candidates. nih.govfrontiersin.org

Overview of Halogenated and Methoxylated Chromenone Derivatives in Academic Inquiry

The introduction of halogen atoms and methoxy (B1213986) groups onto the chromen-4-one scaffold has been a common strategy in the development of new derivatives with enhanced or novel properties. Halogenation can significantly alter the electronic and lipophilic character of a molecule, which can in turn influence its biological activity and pharmacokinetic profile. Brominated chromones, in particular, have been explored for their potential as synthetic intermediates and as bioactive molecules themselves.

Methoxylation, the addition of a methoxy group (-OCH3), is also a key modification in medicinal chemistry. The presence of a methoxy group can impact a molecule's solubility, metabolic stability, and its ability to form hydrogen bonds, all of which are critical factors in drug design. The combination of both halogen and methoxy substituents on the chromen-4-one framework, as seen in 3-Bromo-6-methoxychromen-4-one, presents a unique set of chemical properties and potential applications that are of significant interest in academic and industrial research.

Chemical Synthesis and Characterization

The synthesis of this compound can be approached through several synthetic routes, typically involving the formation of the chromone core followed by bromination, or the use of pre-brominated starting materials.

One plausible method involves the Baker-Venkataraman rearrangement, a classic method for forming the 1,3-diketone precursor to the chromone. This would be followed by acid-catalyzed cyclization and subsequent bromination at the C3 position. Alternatively, the direct bromination of 6-methoxychromen-4-one at the 3-position using a suitable brominating agent like N-bromosuccinimide (NBS) would yield the desired product.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₇BrO₃ |

| Molecular Weight | 255.07 g/mol |

| Appearance | Expected to be a solid |

| IUPAC Name | This compound |

Spectroscopic analysis is crucial for the characterization of this compound. The expected spectroscopic data would include:

¹H NMR: Signals corresponding to the aromatic protons, the methoxy protons, and the proton at the C2 position.

¹³C NMR: Resonances for the carbonyl carbon, the carbon bearing the bromine, the methoxy carbon, and the aromatic carbons.

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of bromine.

Infrared (IR) Spectroscopy: Absorption bands for the carbonyl group (C=O) stretching, C-O-C stretching of the ether and pyranone ring, and C-Br stretching.

Potential Research Applications

Given the known biological activities of related chromone derivatives, this compound holds potential in several areas of research:

Medicinal Chemistry: As a scaffold for the development of new therapeutic agents. The bromo and methoxy groups can be further modified to create a library of compounds for screening against various biological targets.

Materials Science: The chromone core is known to have interesting photophysical properties. This derivative could be investigated for its potential use in organic light-emitting diodes (OLEDs) or as a fluorescent probe.

Synthetic Chemistry: The bromine atom at the C3 position can serve as a handle for further functionalization through cross-coupling reactions, allowing for the synthesis of more complex molecules.

Structure

3D Structure

Properties

Molecular Formula |

C10H7BrO3 |

|---|---|

Molecular Weight |

255.06 g/mol |

IUPAC Name |

3-bromo-6-methoxychromen-4-one |

InChI |

InChI=1S/C10H7BrO3/c1-13-6-2-3-9-7(4-6)10(12)8(11)5-14-9/h2-5H,1H3 |

InChI Key |

VFPGTJCXQULWBM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)OC=C(C2=O)Br |

Origin of Product |

United States |

Chemical Reactivity and Transformations of 3 Bromo 6 Methoxychromen 4 One

Electrophilic Aromatic Substitution Reactions on the Chromenone Core

Typical electrophilic aromatic substitution reactions include:

Nitration: The introduction of a nitro group (—NO2) onto the aromatic ring is achieved using a mixture of nitric acid and sulfuric acid. minia.edu.eg The active electrophile is the nitronium ion (NO2+). minia.edu.eg

Halogenation: Bromination or chlorination of the aromatic ring can be accomplished using the respective halogen in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr3) or aluminum chloride (AlCl3). masterorganicchemistry.comlibretexts.org The catalyst polarizes the halogen molecule to generate a potent electrophile. libretexts.orglumenlearning.com

Sulfonation: The introduction of a sulfonic acid group (—SO3H) is achieved by treating the compound with fuming sulfuric acid. The electrophile in this reaction is sulfur trioxide (SO3). lumenlearning.com

Friedel-Crafts Alkylation and Acylation: These reactions involve the introduction of an alkyl or acyl group, respectively. They are catalyzed by a strong Lewis acid. masterorganicchemistry.com

The methoxy (B1213986) group at C-6 strongly influences the regioselectivity of these reactions, directing substitution to the C-5 and C-7 positions. The presence of the bromine atom at C-3 and the carbonyl group at C-4 can also exert electronic effects on the aromatic ring, potentially modulating its reactivity.

Nucleophilic Substitution at the Bromo Position

The bromine atom at the 3-position of the chromenone ring is susceptible to nucleophilic substitution, although this reactivity can be influenced by the reaction conditions. In some cases, elimination of hydrogen bromide to form the corresponding chromone (B188151) can be a competing reaction, particularly in the presence of a strong base. scispace.com

For instance, the reaction of 3-bromochroman-4-ones with diethylamine (B46881) in an aqueous solution can lead to the formation of a diethylaminovinyl ketone, which can then be converted to a chromone. scispace.com However, under different conditions, direct substitution of the bromine atom by various nucleophiles can be achieved. This allows for the introduction of a wide range of functional groups at the C-3 position, making it a key site for molecular diversification.

Palladium-Catalyzed Cross-Coupling Reactions for Derivatization (e.g., Suzuki-Miyaura, Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the bromo-substituted chromenone is an excellent substrate for these transformations.

Suzuki-Miyaura Coupling: This reaction pairs the bromo-substituted chromenone with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.org It is a versatile method for creating new carbon-carbon bonds and has been used to synthesize a variety of biaryl compounds and other complex structures. libretexts.orgharvard.edursc.orgnih.gov The reaction is known for its mild conditions and tolerance of a wide range of functional groups. harvard.edunih.gov

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

| Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Product |

|---|---|---|---|---|---|

| 3,4,5-tribromo-2,6-dimethylpyridine | 2-methoxyphenylboronic acid | Pd(PPh3)4 | Na2CO3 | Toluene/Ethanol (B145695)/Water | Mixture of atropisomeric tri-(2-methoxyphenyl)-2,6-dimethylpyridines beilstein-journals.org |

| 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | Aryl/heteroaryl boronic acids | XPhosPdG2/XPhos | Not specified | Not specified | C3-arylated pyrazolopyrimidinones rsc.org |

Sonogashira Coupling: This reaction involves the coupling of the bromo-substituted chromenone with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.orggold-chemistry.org This method is highly efficient for the formation of carbon-carbon bonds between sp2 and sp hybridized carbons, leading to the synthesis of aryl alkynes and conjugated enynes. gold-chemistry.orglibretexts.org

Table 2: Examples of Sonogashira Coupling Reactions

| Substrate | Coupling Partner | Catalyst/Co-catalyst | Base | Solvent | Product Type |

|---|---|---|---|---|---|

| Aryl/Vinyl Halide | Terminal Alkyne | Palladium catalyst/Copper(I) co-catalyst | Amine | Various | Aryl/Vinyl Alkyne wikipedia.orgorganic-chemistry.org |

| 4-bromo-6H-1,2-oxazines | Terminal Alkynes | PdCl2(PPh3)2/CuI | Et3N | Toluene | 4-alkynyl-6H-1,2-oxazines researchgate.net |

Heck Reaction: The Heck reaction couples the bromo-substituted chromenone with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orglibretexts.org This reaction is a valuable method for the synthesis of substituted alkenes. organic-chemistry.orgrug.nl The reaction typically proceeds with high trans selectivity. organic-chemistry.org

Table 3: Examples of Heck Coupling Reactions

| Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Product Type |

|---|---|---|---|---|---|

| Aryl/Vinyl Halide | Activated Alkene | Palladium catalyst | Various | Various | Substituted Alkene organic-chemistry.orglibretexts.org |

| 3-bromo-1-methyl-1H-indazole | n-butyl acrylate | Pd(OAc)2/PPh3 | TEA | Not specified (ball-milling) | 3-vinylindazole beilstein-journals.org |

C-H Activation and Functionalization Strategies

Direct C-H activation and functionalization represent a modern and efficient approach to modifying organic molecules. beilstein-journals.org This strategy avoids the need for pre-functionalized starting materials. For the 3-Bromo-6-methoxychromen-4-one scaffold, C-H activation could potentially be directed to several positions on the aromatic ring. The methoxy group is known to direct C-H activation to the more electron-rich ortho positions. beilstein-journals.org Transition metal catalysts, including those based on palladium, rhodium, and iridium, are commonly employed for these transformations. beilstein-journals.org

Transformations Involving the Carbonyl Group

The carbonyl group at the 4-position of the chromenone ring is a key site for chemical transformations. It can undergo nucleophilic attack, reduction, and condensation reactions.

Reduction: The ketone can be reduced to a secondary alcohol using hydride reagents such as sodium borohydride (B1222165) (NaBH4).

Condensation Reactions: The carbonyl group can react with various nucleophiles, such as amines and hydrazines, to form imines, hydrazones, and other related derivatives. For example, 3-formylchromones react with aminobenzoic acid in a condensation reaction. researchgate.net

Ring-Opening and Rearrangement Reactions

Under certain conditions, the chromenone ring system can undergo ring-opening and rearrangement reactions. For instance, treatment with strong bases can lead to the opening of the heterocyclic ring. scispace.comrsc.org In some cases, this can be followed by a recyclization to form new heterocyclic systems. rsc.org

Rearrangements can also be induced by various reagents. For example, the treatment of certain cis-isomers of chroman derivatives with organolithium compounds or alkali metal alkoxides can lead to their conversion to the trans-isomers. google.com Additionally, some chromone derivatives can undergo rearrangements under thermal or acidic conditions.

Structural Modifications and Derivatization Strategies

Substitution at the Bromine Position (e.g., Alkylation, Arylation)

The bromine atom at the 3-position of the chromenone ring is a versatile handle for introducing a variety of substituents through cross-coupling reactions. Palladium-catalyzed reactions like the Suzuki-Miyaura and Heck couplings are prominently used for this purpose. organic-chemistry.orgfishersci.co.ukmasterorganicchemistry.com

Suzuki-Miyaura Coupling: This reaction facilitates the formation of a carbon-carbon bond between the 3-position of the chromenone and a carbon atom from an organoboron compound, typically an aryl or vinyl boronic acid. fishersci.co.uknih.gov The reaction is catalyzed by a palladium(0) complex and requires a base. fishersci.co.uknih.gov This method allows for the introduction of various aryl groups, leading to the synthesis of 3-aryl-6-methoxychromen-4-ones. The general applicability of the Suzuki coupling makes it a powerful tool for creating libraries of compounds with diverse aromatic substituents. researchgate.net

Heck Reaction: The Heck reaction provides a method for the arylation or vinylation of the chromenone at the 3-position by coupling it with an alkene. organic-chemistry.orgmasterorganicchemistry.com This palladium-catalyzed reaction typically involves an aryl or vinyl halide (in this case, the 3-bromo-chromenone) and an activated alkene in the presence of a base. organic-chemistry.org The reaction demonstrates high trans selectivity. organic-chemistry.org For instance, the coupling of 3-bromo-6-methoxychromen-4-one with various acrylates can yield 3-vinyl-substituted chromenone derivatives. The efficiency of the Heck reaction can be influenced by the choice of catalyst, ligands, and reaction conditions. beilstein-journals.orgrug.nl

Table 1: Palladium-Catalyzed Cross-Coupling Reactions at the 3-Position

| Reaction | Coupling Partner | Catalyst/Reagents | Product Type |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acids | Pd(0) catalyst, Base | 3-Aryl/Vinyl-6-methoxychromen-4-ones |

| Heck Reaction | Alkenes | Pd catalyst, Base | 3-Vinyl-6-methoxychromen-4-ones |

Modifications at the Methoxy (B1213986) Group

The methoxy group at the 6-position of the chromenone ring can also be a site for chemical modification, primarily through demethylation to yield a hydroxyl group. This transformation is significant as it can alter the compound's polarity and hydrogen bonding capabilities, and the resulting hydroxyl group can serve as a point for further functionalization, such as etherification or esterification.

Demethylation can be achieved using various reagents. Boron tribromide (BBr₃) in dichloromethane (B109758) is a common method for cleaving aryl methyl ethers. google.com Other reagents, such as pyridinium (B92312) hydrobromide perbromide or hydrobromic acid, have also been employed for demethylation, although regioselectivity can be a concern with multiple methoxy groups present. google.com Selective demethylation of a methoxy group at a specific position can sometimes be achieved by carefully choosing the demethylating agent and reaction conditions. google.com For example, aluminum bromide in acetonitrile (B52724) has been used for the selective demethylation of ortho-methoxy groups in certain acetophenone (B1666503) derivatives. google.com

Table 2: Demethylation of the 6-Methoxy Group

| Reagent | Conditions | Product |

|---|---|---|

| Boron tribromide (BBr₃) | Dichloromethane | 3-Bromo-6-hydroxychromen-4-one |

| Pyridinium hydrobromide perbromide | - | 3-Bromo-6-hydroxychromen-4-one |

| Hydrobromic acid (48%) | Tetrabutylphosphonium bromide | 3-Bromo-6-hydroxychromen-4-one |

Functionalization of the Chromenone Ring System (e.g., Pyran Annulated Derivatives)

The chromenone ring system itself can be functionalized to create more complex polycyclic structures. One notable strategy is the synthesis of pyran-annulated derivatives, leading to the formation of pyrano[3,2-c]chromene systems. These compounds can be synthesized through various methods, often involving multicomponent reactions. researchgate.net

One approach involves the reaction of a 4-hydroxycoumarin (B602359) (which can be derived from the chromenone scaffold) with various reagents. For example, reacting 4-hydroxycoumarins with ethyl 3-oxo-3-phenylpropanoates in the presence of ammonium (B1175870) salts can lead to pyrano[3,2-c]chromene-2,5-diones through intramolecular cyclization. rsc.org Another method is a three-component reaction of an arylaldehyde, malononitrile, and 4-hydroxycoumarin, catalyzed by ammonium acetate, to yield substituted pyrano[3,2-c]chromene derivatives. researchgate.net The synthesis of optically active pyrano[3,2-c]chromenes has also been achieved through asymmetric domino reactions. rsc.org

The reaction of 4-oxo-4H-chromen-3-carbaldehydes with phenylacetic acids can also lead to the formation of 3-phenyl-2H,5H-pyrano[3,2-c]chromen-2-one derivatives. researchgate.net These reactions highlight the versatility of the chromenone core in constructing fused ring systems.

Synthesis of Fused Heterocyclic Systems Containing the Chromenone Motif

Beyond pyran annulation, the chromenone motif can be fused with other heterocyclic rings, such as pyrazole (B372694), to generate novel polycyclic compounds. uou.ac.in These fused systems often exhibit interesting biological activities.

The synthesis of chromeno[4,3-c]pyrazol-4-ones can be achieved by reacting 3-formyl-4-chlorocoumarin with hydrazine (B178648) derivatives. nih.govresearchgate.net The starting 3-formyl-4-chlorocoumarin can be prepared from 4-hydroxycoumarin. nih.govresearchgate.net This strategy allows for the introduction of various substituents on the pyrazole ring. Another route involves the oxidative cyclization of 3-[1-(phenyl-hydrazono)-ethyl]-chromen-2-ones to yield 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-ones. researchgate.net

Furthermore, tandem reactions of 3-formylchromones with pyrazole derivatives can lead to structurally diverse chromone-fused pyrazoles. nih.gov For instance, the reaction of 3-formylchromone with 5-amino-3-methyl-1H-pyrazole can result in the formation of chromeno[2,3-b]pyrazolo[4,3-e]pyridin-5(1H)-one. nih.gov These synthetic strategies demonstrate the utility of the chromenone scaffold as a building block for complex heterocyclic systems. sioc-journal.cn

Table 3: Synthesis of Fused Heterocyclic Systems

| Fused System | Starting Materials | Key Reaction |

|---|---|---|

| Pyrano[3,2-c]chromenes | 4-Hydroxycoumarins, Malononitrile, Arylaldehydes | Three-component reaction |

| Chromeno[4,3-c]pyrazol-4-ones | 3-Formyl-4-chlorocoumarin, Hydrazines | Condensation/Cyclization |

| Chromeno[2,3-b]pyrazolo[4,3-e]pyridines | 3-Formylchromone, Aminopyrazoles | Tandem reaction |

Advanced Spectroscopic and Structural Characterization Techniques for Mechanistic Elucidation

Applications of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignments

High-resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including chromenone derivatives. Both ¹H and ¹³C NMR provide a wealth of information regarding the chemical environment of individual atoms, which is crucial for assigning the correct stereochemistry and regiochemistry. nih.gov

In the context of chromenones and related structures, ¹H NMR chemical shifts and coupling constants (J values) are instrumental. For instance, the protons on the aromatic ring of the chromenone core exhibit characteristic splitting patterns and chemical shifts that can confirm the substitution pattern. rsc.org The methoxy (B1213986) group at the C-6 position would typically appear as a singlet in the ¹H NMR spectrum, with a chemical shift indicative of its attachment to the aromatic ring. rsc.org The presence and position of the bromine atom at C-3 would influence the chemical shifts of neighboring protons, providing key data for its regiochemical assignment. rsc.org

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of all carbon atoms in the molecule. The carbonyl carbon (C-4) of the chromen-4-one system has a characteristic downfield chemical shift. rsc.org The chemical shifts of the aromatic carbons can further confirm the substitution pattern, including the location of the methoxy group. rsc.org

For more complex derivatives or in cases where stereochemistry is a factor (e.g., in related chromanone systems), advanced NMR techniques such as Nuclear Overhauser Effect (NOE) spectroscopy can be employed to determine the spatial proximity of protons, thereby elucidating the relative stereochemistry.

Table 1: Representative ¹H and ¹³C NMR Data for Chromenone Derivatives

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

|---|---|---|---|

| 6-methyl-2-phenyl-4H-chromen-4-one | 8.01 (s, 1H), 7.97-7.87 (m, 2H), 7.49 (dt, J = 16.4, 5.7 Hz, 5H), 6.81 (s, 1H), 2.46 (s, 3H) | 178.43, 163.09, 154.43, 135.11, 134.92, 131.76, 131.45, 128.96, 126.17, 124.95, 123.54, 117.81, 107.30, 20.91 | rsc.org |

| 2-(hydroxymethyl)-5-methoxychroman-4-one | 7.35 (d, J = 8.4 Hz, 1H), 6.57 (d, J = 8.3 Hz, 1H), 6.49 (d, J = 8.3 Hz, 1H), 4.53-4.47 (m, 1H), 3.94-3.90 (m, 1H), 3.88 (s, 3H), 3.82-3.78 (m, 1H), 2.91-2.83 (m, 1H), 2.60 (s, 1H), 2.58-2.53 (m, 1H) | 191.0, 162.8, 160.7, 136.1, 111.2, 109.9, 104.0, 77.7, 64.3, 56.2, 40.4 | rsc.org |

Mass Spectrometry for Reaction Monitoring and Product Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. rsc.org In the synthesis of 3-Bromo-6-methoxychromen-4-one, MS is crucial for confirming the identity of the final product and for monitoring the progress of the reaction.

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the molecular formula of the product. rsc.orgrsc.org This is essential to confirm that the desired bromination and methoxy substitution have occurred. The isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br isotopes) would result in a characteristic M and M+2 peak pattern in the mass spectrum, providing definitive evidence for the presence of a single bromine atom in the molecule.

Furthermore, tandem mass spectrometry (MS/MS) can be used to fragment the parent ion, and the resulting fragmentation pattern can provide additional structural information, further confirming the connectivity of the atoms within the molecule. Techniques like Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) can be employed for the quantitative analysis of the target compound in complex mixtures, which is particularly useful for reaction monitoring and kinetic studies. wikipedia.org

X-ray Crystallography in Determining Solid-State Conformations and Intermolecular Interactions

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid at atomic resolution. nih.gov For this compound, a single-crystal X-ray diffraction study would provide precise information on bond lengths, bond angles, and torsion angles, confirming the planar chromenone ring system and the positions of the bromo and methoxy substituents. jhu.edubrynmawr.edu

This technique is also invaluable for understanding intermolecular interactions in the solid state, such as π-π stacking, hydrogen bonding (if applicable), and halogen bonding. rsc.org The bromine atom in this compound could potentially participate in halogen bonding interactions, which can influence the crystal packing and physical properties of the compound. The solid-state conformation determined by X-ray crystallography provides a crucial reference point for computational studies and for understanding the molecule's behavior in a condensed phase. brynmawr.edu The analysis of crystal structures of related bromo-substituted organic compounds has shown that bromine can impose specific packing motifs through such interactions. rsc.org

Spectroscopic Probes for Reaction Mechanism Studies

Spectroscopic techniques can be adapted to function as probes to elucidate reaction mechanisms. For instance, in studying the formation of this compound, time-resolved NMR or IR spectroscopy could potentially be used to identify and characterize transient intermediates.

Isotope labeling studies, in conjunction with NMR or MS, are a powerful tool for tracing the path of atoms throughout a reaction. For example, using a starting material enriched with a stable isotope like ¹³C or ¹⁸O at a specific position and then analyzing its location in the final product can provide unambiguous evidence for a proposed mechanistic pathway.

Furthermore, computational studies, often performed in conjunction with experimental spectroscopy, can provide insights into the energetics of different reaction pathways and the structures of transition states. researchgate.net By comparing calculated spectroscopic data (e.g., NMR chemical shifts, IR frequencies) for proposed intermediates with experimental observations, it is possible to lend support to or refute a particular mechanistic hypothesis.

Investigation of Biological Activities: Mechanisms and Molecular Interactions in Vitro and in Silico Studies Only

Enzyme Inhibition Studies (e.g., Acetylcholinesterase, Butyrylcholinesterase, Phosphatidylinositol 3-Kinases (PI3K), Cyclooxygenase-2 (COX-2))

The chroman-4-one scaffold is a privileged structure in medicinal chemistry, and its derivatives have been evaluated against various enzymatic targets.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): Cholinesterase inhibitors are critical for managing neurodegenerative diseases like Alzheimer's by preventing the breakdown of acetylcholine. nih.govwikipedia.org While direct studies on 3-Bromo-6-methoxychromen-4-one are limited, research on analogous structures provides insight. For instance, bromophenol derivatives have demonstrated potent inhibition against both AChE and BChE, with some compounds showing Ki values in the low nanomolar range (0.13-14.74 nM for AChE and 5.11-23.95 nM for BChE). nih.gov The stereochemistry of related chroman-4-amines, such as 6-methoxychroman-4-amine, has been shown to be crucial for activity, indicating that the spatial arrangement of substituents significantly impacts enzyme binding. vulcanchem.com In silico and in vitro studies on various heterocyclic compounds, including benzimidazole-benzothiazole derivatives, have been used to screen for potential AChE and BChE inhibitors. nih.gov

Phosphatidylinositol 3-Kinases (PI3K): The PI3K/AKT/mTOR pathway is a key regulator of cell growth and survival, and its dysregulation is common in cancer, making PI3K a prime therapeutic target. wikipedia.orgnih.gov Novel hydrazone derivatives synthesized from a 6-bromo-4-oxo-4H-chromene-3-carbaldehyde scaffold, a close analogue of the target compound, have been investigated as PI3K inhibitors. mdpi.com In vitro studies confirmed that the lead compound from this series, MVB1, effectively suppressed PI3K protein expression in endometrial cancer cell lines. mdpi.com This suggests that the bromo-chromenone core can serve as a valuable template for designing PI3K inhibitors. mdpi.com

Cyclooxygenase-2 (COX-2): COX-2 is an enzyme responsible for producing prostaglandins (B1171923) that mediate inflammation and pain. wikipedia.org Selective COX-2 inhibitors are sought after as anti-inflammatory drugs with potentially fewer gastrointestinal side effects than non-selective NSAIDs. mdpi.com While direct evidence for this compound is not prominent, molecular docking studies on other chroman-4-one derivatives have explored their potential to bind to the COX-2 active site. researchgate.net For example, a series of 1,3-dihydro-2H-indolin-2-one derivatives were evaluated for COX-2 inhibition, with the most active compounds showing IC50 values in the low micromolar range (2.35 to 3.34 µM). mdpi.com This indicates the potential of related heterocyclic structures to act as COX-2 inhibitors.

| Enzyme | Compound Class/Analogue | Activity/Potency (Ki or IC50) | Reference |

|---|---|---|---|

| Acetylcholinesterase (AChE) | Synthetic Bromophenols | Ki: 0.13–14.74 nM | nih.gov |

| Butyrylcholinesterase (BChE) | Synthetic Bromophenols | Ki: 5.11–23.95 nM | nih.gov |

| Phosphoinositide 3-Kinase (PI3K) | Hydrazone derivative of 6-bromo-4-oxo-4H-chromene-3-carbaldehyde (MVB1) | Effectively suppressed PI3K protein expression | mdpi.com |

| Cyclooxygenase-2 (COX-2) | 1,3-dihydro-2H-indolin-2-one derivative (Compound 4e) | IC50: 3.34 µM | mdpi.com |

In silico molecular docking has been instrumental in predicting how these compounds interact with their enzyme targets.

Cholinesterases: Docking studies of inhibitors like benzothiazepines within the AChE active site reveal that the compounds are often buried deep inside the enzyme's aromatic gorge. nih.gov The binding affinity is influenced by a combination of hydrophobic contacts, π-π stacking interactions, and hydrogen bonds between the ligand and amino acid residues in the active site. nih.gov For instance, the presence of a halogen on the aromatic ring can affect the molecule's affinity for the enzyme. nih.gov

PI3K: For the hydrazone derivatives of 6-bromo-4-oxo-4H-chromene-3-carbaldehyde, molecular docking studies showed significant interactions with key proteins in the PI3K/AKT/mTOR pathway. mdpi.com The lead compound, MVB1, achieved a high mean binding score of -10.5 kcal/mol across PI3K, AKT1, and mTOR, indicating strong predicted affinity. mdpi.com

COX-2: The active site of COX-2 contains a key binding pocket that accommodates inhibitors. nih.gov Molecular docking of indolin-2-one derivatives predicted their binding mechanism, providing a structural basis for their inhibitory activity. mdpi.com The interaction of ligands with critical residues within this site is essential for effective inhibition.

SAR studies help in understanding how specific chemical features of a molecule contribute to its biological activity, guiding the design of more potent and selective analogues.

For cholinesterase inhibitors, the nature and position of substituents on the aromatic ring are critical. In a study of phenyl N-butyl carbamates, it was found that ortho electron-donating substituents on the inhibitor accelerated the inhibition of butyrylcholinesterase. nih.gov Conversely, electron-withdrawing substituents were found to be better for acetylcholinesterase inhibition. nih.gov This highlights the different conformational requirements of the enzyme active sites.

In the context of anticancer agents derived from chromanones, the substitution pattern on both the chromanone core and the attached phenyl rings can dramatically modulate cytotoxic activity. researchgate.net For example, studies on halogenated flavanone (B1672756) derivatives showed that the position of chlorine substitution could determine the potency against different cancer cell lines. researchgate.net

For PI3K inhibitors based on the bromo-chromenone scaffold, the specific hydrazone moiety attached was crucial for activity, with the lead compounds MVB1 and MVB2 showing the most promise for targeting the PI3K/AKT/mTOR pathway. mdpi.com

Anticancer Activity in Cell Lines (In Vitro Assays)

Analogues of this compound, particularly rigid chalcone-like structures, have demonstrated significant in vitro cytotoxic activity against various human cancer cell lines. nih.govresearchgate.net These compounds are often evaluated using the MTT colorimetric assay to measure cell viability. nih.govresearchgate.net

In one study, a series of 3-benzylidenechroman-4-ones were tested against human erythroleukemia (K562), breast cancer (MDA-MB-231), and neuroblastoma (SK-N-MC) cells. nih.govresearchgate.net Many of the synthesized compounds showed good inhibitory activity. nih.gov Notably, a derivative featuring a 3-bromo-4-hydroxy-5-methoxy substitution on the benzylidene ring (compound 4a) was identified as the most potent compound, with IC50 values of ≤ 3.86 µg/ml. nih.govresearchgate.net This compound was found to be 6 to 17 times more potent than the standard chemotherapy drug Etoposide (B1684455) against the tested cell lines. nih.govresearchgate.net

| Cell Line | Cancer Type | IC50 (µg/mL) |

|---|---|---|

| K562 | Human Erythroleukemia | ≤ 3.86 |

| MDA-MB-231 | Human Breast Cancer | ≤ 3.86 |

| SK-N-MC | Human Neuroblastoma | ≤ 3.86 |

Understanding the mechanism by which these compounds kill cancer cells is crucial for their development.

Apoptosis Induction: Apoptosis, or programmed cell death, is a common mechanism for anticancer drugs. For the potent 3-benzylidenechroman-4-one analogues, apoptosis was confirmed as a mode of cell death using acridine (B1665455) orange/ethidium bromide staining tests. nih.gov Further studies on related halogenated flavanones also suggested that their cytotoxicity in PC3 and MDA-MB-231 cells occurs via apoptosis. researchgate.net

Cell Cycle Arrest: Anticancer agents can also work by halting the cell division cycle. Chromene derivatives have been shown to induce cell cycle arrest at different phases. researchgate.net For example, certain chromene derivatives caused an accumulation of treated MCF-7/ADR (doxorubicin-resistant breast cancer) cells in the S phase, while another analogue induced apoptosis by causing cell cycle arrest at the G2/M phase. researchgate.net

Chalcones are a class of open-chain flavonoids with known anticancer activities. However, their flexibility can be a drawback in drug design. To overcome this, researchers have synthesized and tested 3-benzylidenechroman-4-ones, which are considered conformationally constrained or rigid analogues of chalcones. researchgate.netnih.govresearchgate.net This structural rigidity can lead to more specific interactions with biological targets and improved activity. The successful synthesis and potent cytotoxic activity of these rigid analogues demonstrate that the chroman-4-one core is an effective scaffold for developing new chalcone-like agents for further optimization. nih.govresearchgate.net

Antimicrobial and Antiviral Properties (In Vitro)

The therapeutic potential of chromenone derivatives extends to antimicrobial and antiviral applications.

Antimicrobial Activity: Research indicates that chromene and chromanone derivatives possess antimicrobial properties. For example, newly synthesized chromene derivatives were screened against a panel of bacterial and fungal strains and showed more pronounced activity against Gram-positive bacteria, with significant effects observed against Staphylococcus aureus. researchgate.net An interesting antifungal activity against Fusarium sp. and Fusarium oxysporum was also noted. researchgate.net Other related heterocyclic structures, such as bromo-substituted benzimidazoles, have also displayed significant activity against various bacterial and fungal strains, including Mycobacterium tuberculosis. nih.gov

Antiviral Activity: While extensive data on the specific antiviral properties of this compound is not available, related compounds have been investigated. For instance, some chalcone (B49325) derivatives have been reported to possess anti-HIV activity, suggesting that this class of compounds holds potential for antiviral drug discovery. cardiff.ac.uk

Anti-inflammatory and Antioxidant Activities (In Vitro)

There are no specific in vitro studies reporting the anti-inflammatory or antioxidant activities of this compound. Research into related bromophenols and chromanones, however, suggests that this compound could possess such properties. Bromophenols, for instance, have been shown to ameliorate oxidative damage in cell-based assays. nih.gov The evaluation of these activities for this compound would typically involve a panel of standardized in vitro assays.

Anti-inflammatory Activity Assays:

Inhibition of Pro-inflammatory Enzymes: The ability of the compound to inhibit enzymes like cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX) would be a key area of investigation. nih.govresearchgate.net These enzymes are central to the inflammatory cascade, producing prostaglandins and leukotrienes, respectively. Assays using purified enzymes or cell-based models would quantify the inhibitory potential (e.g., IC50 values).

Cytokine Production in Immune Cells: The effect of the compound on the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7) would be assessed using techniques like ELISA. mdpi.com

Protein Denaturation Inhibition: Chronic inflammation can lead to protein denaturation. An assay to evaluate the compound's ability to prevent heat-induced albumin denaturation serves as a preliminary screen for anti-inflammatory potential. core.ac.uk

Membrane Stabilization: The capacity to stabilize red blood cell membranes from hypotonicity-induced hemolysis is another indicator of anti-inflammatory activity, as it reflects the compound's ability to protect lysosomal membranes during inflammation.

Antioxidant Activity Assays:

Radical Scavenging Assays: The compound's ability to scavenge free radicals would be evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay. nih.gov These assays measure the compound's capacity to donate a hydrogen atom or an electron to neutralize free radicals.

Nitric Oxide (NO) Scavenging Activity: The compound would be tested for its ability to scavenge nitric oxide, a signaling molecule that can be pro-inflammatory at high concentrations. This is often measured using a Griess reagent-based assay in a sodium nitroprusside-generated NO system. core.ac.ukresearchgate.net

Ferric Reducing Antioxidant Power (FRAP) Assay: This assay would determine the compound's ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺), providing a measure of its total antioxidant power. nih.gov

Due to the absence of experimental data, a data table for the anti-inflammatory and antioxidant activities of this compound cannot be provided.

Receptor Binding Studies and Ligand-Target Interactions

No receptor binding studies or specific ligand-target interaction data for this compound have been published. The identification of specific molecular targets is crucial for understanding a compound's mechanism of action. techscience.com For a novel compound like this compound, a combination of computational and experimental approaches would be employed.

In Silico Approaches:

Molecular Docking: This computational technique would be used to predict the binding affinity and mode of interaction of this compound with the active sites of various known protein targets, such as COX enzymes, kinases, or nuclear receptors. techscience.com Such studies can help prioritize experimental testing. For example, computational analyses of other chromone (B188151) derivatives have been used to predict their biological activities. scispace.com

Experimental Approaches:

Radioligand Binding Assays: These assays are the gold standard for quantifying the affinity of a ligand for a specific receptor. They involve competing the test compound against a radiolabeled ligand known to bind to the target receptor. The data would yield the inhibition constant (Ki), a measure of binding affinity. nih.gov

Enzyme Inhibition Assays: If the target is an enzyme, its activity would be measured in the presence of varying concentrations of this compound to determine the IC50 value, which represents the concentration of the compound required to inhibit 50% of the enzyme's activity.

Surface Plasmon Resonance (SPR): SPR is a label-free technique that can provide real-time data on the kinetics of ligand-target binding, including association and dissociation rate constants. techscience.com

Without experimental validation, any discussion of receptor binding for this compound remains speculative. A data table of receptor binding affinities cannot be generated.

Mechanistic Insights into Biological Potency

Elucidating the mechanism of action for this compound would require a multi-faceted approach, building upon initial findings from activity screening and receptor binding studies. Currently, there is no published information on the mechanistic pathways affected by this specific compound.

A hypothetical investigation into its biological potency would involve:

Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogues of this compound would be conducted to understand the contribution of the bromo and methoxy (B1213986) substituents, as well as the chromanone core, to its biological activity. For instance, studies on related chromanones have shown that substitutions at various positions significantly influence their therapeutic potential. nih.gov

Cellular Pathway Analysis: If the compound shows, for example, anti-inflammatory activity, further studies would investigate its effect on key signaling pathways like the nuclear factor-kappa B (NF-κB) or mitogen-activated protein kinase (MAPK) pathways in relevant cell models.

Gene and Protein Expression Analysis: Techniques like quantitative PCR (qPCR) and Western blotting would be used to measure changes in the expression of target genes and proteins in response to treatment with the compound, providing deeper mechanistic insights.

Computational and Theoretical Investigations

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). u-strasbg.fr This method is crucial in drug discovery for understanding how a compound like 3-Bromo-6-methoxychromen-4-one might interact with a biological target at the atomic level. The simulation places the flexible ligand into the binding site of a rigid or flexible protein, calculating a "docking score" that estimates the binding affinity. u-strasbg.frplos.org

Research on related chroman-4-one scaffolds indicates their potential to interact with various enzymes and receptors. researchgate.net For instance, derivatives have been docked against targets like cyclooxygenase-2 (COX-2) to predict anti-inflammatory activity. researchgate.netresearchgate.net In such studies, the chromanone core is positioned within the active site, and the interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand's functional groups and the protein's amino acid residues are analyzed. A derivative, (E)-3-(4-methoxybenzylidene)-6-bromo-chroman-4-one, has shown high binding affinity to β-amyloid plaques, suggesting potential applications in neurodegenerative disease diagnostics.

The docking process for this compound would involve preparing the 3D structure of the compound and the target protein. Using software like AutoDock, Gold, or Molegro Virtual Docker, the ligand is then fitted into the receptor's binding pocket. u-strasbg.frplos.orgresearchgate.net The results are ranked based on scoring functions that calculate the binding energy. Lower binding energy values typically indicate a more stable and favorable interaction. mdpi.com

Table 7.1.1: Example Molecular Docking Scores for Chromanone Derivatives Against COX-2 This table illustrates typical data obtained from docking simulations of compounds structurally related to this compound. The scores indicate the predicted binding affinity.

| Compound | Target Protein (PDB ID) | Docking Score (Moldock Score) | Key Interacting Residues (Hypothetical) |

| 3,5,7-trihydroxy-2-(4-hydroxybenzyl)-chroman-4-one | COX-2 (1CX2) | -77.59 | Arg120, Tyr355, Ser530 |

| O-substituted derivative of above | COX-2 (1CX2) | -75.75 | Arg120, Val523, Ser530 |

Data adapted from studies on similar chromanone structures. researchgate.netresearchgate.net

Density Functional Theory (DFT) Calculations for Electronic Properties and Reactivity Prediction

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. flvc.org It is widely applied to predict molecular geometry, electronic properties, and reactivity. scirp.org For this compound, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311+G(d,p), can optimize the molecule's geometry and model its electron density and frontier molecular orbitals (FMOs). scirp.org

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The HOMO energy (EHOMO) relates to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. researchgate.net The energy gap between HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.netmdpi.com

From these energies, global reactivity descriptors can be calculated to predict the compound's behavior. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). mdpi.com Studies on related brominated and methoxylated heterocyclic compounds show that brominated analogues tend to be more reactive than their methoxylated counterparts. scirp.org DFT calculations can also generate electrostatic potential maps, which visualize electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, thereby predicting sites for metabolic attack or intermolecular interactions.

Table 7.2.1: Predicted Electronic Properties of a Chromanone Scaffold via DFT This table presents hypothetical DFT-calculated values for a chromanone structure similar to this compound, illustrating the type of data generated.

| Property | Symbol | Value (Hypothetical) | Significance |

| HOMO Energy | EHOMO | -6.5 eV | Electron-donating ability |

| LUMO Energy | ELUMO | -2.1 eV | Electron-accepting ability |

| HOMO-LUMO Gap | ΔE | 4.4 eV | Chemical stability, reactivity |

| Electronegativity | χ | 4.3 eV | Tendency to attract electrons |

| Chemical Hardness | η | 2.2 eV | Resistance to change in electron distribution |

| Global Electrophilicity Index | ω | 4.2 eV | Propensity to act as an electrophile |

Values are representative examples based on DFT studies of related organic molecules. researchgate.netmdpi.com

Quantum Chemical Analyses of Reaction Pathways and Transition States

Quantum chemical calculations, particularly using DFT, are instrumental in elucidating reaction mechanisms. nih.gov These methods can map out the entire energy landscape of a chemical reaction, including the structures of reactants, products, intermediates, and, crucially, transition states. chemrxiv.org A transition state is the highest energy point along the reaction coordinate, and its energy determines the activation energy (Ea) of the reaction, which governs the reaction rate.

For this compound, such analyses can predict its synthetic accessibility and its stability under various conditions. For example, the reactivity of the pyrone ring in chromone (B188151) systems towards nucleophiles is a well-studied area. researchgate.net The introduction of a bromine atom at the C3 position can significantly influence the reaction pathways. rsc.org Quantum chemical studies could model the nucleophilic substitution of the bromine atom or the ring-opening reactions that chromones can undergo.

By calculating the Gibbs free energy (ΔG) of reactants, transition states, and products, a detailed reaction profile can be constructed. nih.gov This allows for the comparison of competing reaction pathways to determine the most likely product. For instance, calculations could explore the feasibility of reactions such as the Favorskii rearrangement, which can occur with α-halo ketones, or other base-catalyzed transformations. rsc.org These theoretical investigations provide insights that are critical for designing synthetic routes and predicting potential degradation products. rsc.org

Table 7.3.1: Hypothetical Reaction Pathway Analysis for Nucleophilic Substitution This table provides a simplified, hypothetical example of data from a quantum chemical analysis for the substitution of bromine on the this compound scaffold.

| Reaction Step | Species | Relative Energy (kcal/mol) | Description |

| 1 | Reactants (Chromone + Nu⁻) | 0.0 | Starting materials |

| 2 | Transition State 1 | +15.5 | Highest energy point for nucleophilic attack |

| 3 | Intermediate | -5.2 | Tetrahedral intermediate formed after attack |

| 4 | Transition State 2 | +8.1 | Highest energy point for bromide departure |

| 5 | Products (3-Nu-Chromone + Br⁻) | -12.0 | Final products of the substitution |

Data are illustrative, based on general principles of reaction pathway analysis. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activity. longdom.org The fundamental principle is that the structural properties of a molecule determine its activity. numberanalytics.com QSAR models are powerful tools in drug discovery for predicting the activity of untested compounds, prioritizing candidates for synthesis, and optimizing lead compounds. mdpi.comfrontiersin.org

To build a QSAR model for analogues of this compound, a dataset of structurally similar compounds with measured biological activity (e.g., IC₅₀ values) is required. mdpi.com For each compound, a set of numerical parameters, or "molecular descriptors," is calculated. These can describe various aspects of the molecule:

Constitutional: Molecular weight, atom counts.

Topological: Describing atomic connectivity.

Physicochemical: LogP (lipophilicity), molar refractivity (steric effects). ijnrd.org

Electronic: Dipole moment, HOMO/LUMO energies (from DFT calculations). researchcommons.org

Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical equation is derived that links the descriptors to the biological activity. longdom.orgijnrd.org The resulting model's predictive power is assessed through rigorous internal and external validation techniques. nih.gov A QSAR study could reveal, for example, that the biological activity of this compound derivatives is positively correlated with lipophilicity and negatively correlated with the LUMO energy, providing clear guidance for future chemical modifications to enhance potency.

Table 7.4.1: Example of a Hypothetical QSAR Model Equation This table shows a representative QSAR model for a hypothetical series of chromanone derivatives.

| Dependent Variable | QSAR Equation | Statistical Parameters |

| Biological Activity (pIC₅₀) | pIC₅₀ = 0.65 * logP - 0.21 * ELUMO + 1.5 * (MR) + 2.89 | R² = 0.85Q² = 0.78F = 35.6 |

Descriptor Definitions:

pIC₅₀: The negative logarithm of the half-maximal inhibitory concentration.

logP: The logarithm of the octanol-water partition coefficient, a measure of lipophilicity.

ELUMO: Energy of the Lowest Unoccupied Molecular Orbital, an electronic descriptor.

MR: Molar Refractivity, a steric descriptor.

Statistical Parameter Definitions:

R² (Coefficient of Determination): Measures the goodness of fit for the training set.

Q² (Cross-validated R²): Measures the predictive ability of the model via internal validation.

F (F-statistic): Indicates the statistical significance of the model.

The equation and parameters are for illustrative purposes, based on common QSAR studies. researchcommons.org

Advanced Applications in Chemical Biology and Materials Science

Development as Chemical Probes for Biological Systems

The chromen-4-one scaffold is a privileged structure in medicinal chemistry, and its derivatives are actively investigated as chemical probes to study and modulate biological systems. The unique combination of the bromo and methoxy (B1213986) substituents on the 3-Bromo-6-methoxychromen-4-one backbone suggests its potential in developing highly specific probes.

Research on structurally similar compounds provides strong evidence for this potential. For instance, 7-Fluoro-6-methoxychroman-4-one, a close analog, has been identified as a potent inhibitor of bromodomain-containing protein 4 (BRD4), a key target in inflammatory diseases. This indicates that the 6-methoxy-substituted chromanone core can be tailored to interact with specific protein binding sites.

Furthermore, derivatives of this scaffold have shown significant promise in oncology research. Studies on 3-benzylidenechroman-4-ones, which can be synthesized from the parent chromanone, have demonstrated potent cytotoxic activity against various human cancer cell lines. mums.ac.ir One particularly effective compound featured a 3-bromo-4-hydroxy-5-methoxy substitution pattern on the benzylidene moiety, highlighting the contribution of halogen and methoxy groups to its anticancer effects. mums.ac.ir These agents were found to be 6 to 17 times more potent than the standard chemotherapy drug etoposide (B1684455) against the cell lines tested. mums.ac.ir

The inherent fluorescent properties of the related coumarin (B35378) core, often enhanced by specific substitutions, allow for their use as labels in biochemical assays. cymitquimica.com For example, 4-Bromomethyl-7-methoxycoumarin is widely used as a fluorescent labeling agent for the analysis of fatty acids and other carboxylic acids via high-performance liquid chromatography (HPLC). cymitquimica.comchemsrc.com This suggests that this compound could be explored for similar applications, potentially as a probe for tracking biological processes.

Interactive Table: Bioactivity of Related Chromenone Derivatives

| Compound/Derivative Class | Biological Target/Activity | Research Finding |

| 7-Fluoro-6-methoxychroman-4-one | Bromodomain-containing protein 4 (BRD4) | Investigated as a potent inhibitor for applications in inflammatory diseases. |

| 3-Benzylidenechroman-4-ones | Human Cancer Cells (K562, MDA-MB-231, SK-N-MC) | A derivative with a bromo- and methoxy-substituted benzylidene group showed IC50 values ≤ 3.86 µg/ml, demonstrating high cytotoxic potency. mums.ac.ir |

| 4-Bromomethyl-7-methoxycoumarin | Carboxylic Acids (e.g., Fatty Acids) | Used as a fluorescent label for sensitive detection in HPLC assays. cymitquimica.comchemsrc.com |

Role as Key Intermediates in Complex Organic Synthesis

The chemical structure of this compound makes it an exceptionally useful intermediate for the synthesis of more complex molecules. Brominated heterocycles are recognized as versatile building blocks in organic synthesis because the bromine atom can be easily replaced through various reactions. mdpi.com

The bromine atom at the 3-position is an excellent leaving group, making it an ideal site for modification. It facilitates nucleophilic substitution and a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. mdpi.com This allows chemists to introduce a wide range of functional groups and build complex molecular architectures, rapidly diversifying the chemical space around the chromenone scaffold. mdpi.com

The chroman-4-one framework itself is a crucial intermediate in the synthesis of numerous bioactive compounds and natural products. For example, chromanone derivatives are precursors to homoisoflavonoids, a class of natural products with diverse biological activities. The versatility of the chromanone core is a central theme in synthetic medicinal chemistry.

The strategic placement of both the bromo and methoxy groups allows for multi-step, regioselective synthetic pathways, making this compound a valuable starting material for creating libraries of novel compounds for drug discovery and other applications.

Exploration in Materials Science

The chromenone core is a fluorophore, and its derivatives are explored for applications in materials science, particularly for their optical properties. The extended π-conjugated system of the chromenone ring is responsible for its ability to absorb and emit light.

Research into related brominated and methoxy-substituted coumarins—which share a similar benzopyranone core—highlights several potential applications:

Fluorescent Dyes and Probes: Methoxy-substituted coumarins are known for their fluorescent properties. cymitquimica.com The bromine atom can be used to either quench fluorescence or act as a handle to attach the molecule to other systems, such as polymers or biomolecules. cymitquimica.com These characteristics are desirable for developing fluorescent probes for analytical applications.

Organic Light-Emitting Diodes (OLEDs): The fluorescence of coumarin derivatives has led to their investigation in the context of OLEDs. The synthesis of fullerene-coumarin dyads has been studied for efficient resonance energy transfer, a key process in the development of materials for solar energy conversion and optoelectronics. researchgate.net

Polymer Additives: In some cases, coumarin derivatives have been incorporated into polymer matrices to enhance material properties, such as improving UV stability and mechanical strength. This is particularly useful for developing durable coatings and plastics.

The specific substitution pattern of this compound could be fine-tuned to optimize its photophysical properties for these advanced material applications.

Applications in Agrochemical Research

The chroman-4-one scaffold is not only relevant in pharmaceuticals but also serves as a key intermediate in the synthesis of agrochemicals. Many commercial herbicides, fungicides, and insecticides are complex heterocyclic compounds. The structural features of this compound make it a candidate for derivatization to create new crop protection agents.

The development of new agrochemicals often involves synthesizing and screening large libraries of compounds for biological activity. The utility of this compound as a synthetic intermediate (as described in section 8.2) is directly applicable here. Its reactive bromine handle allows for the creation of a diverse set of derivatives that can be tested for herbicidal or pesticidal properties. Research on related halogenated heterocyclic compounds has shown their potential in this field.

Future Research Directions and Perspectives

Exploration of Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity

The synthesis of chromen-4-ones is a well-established field, yet the pursuit of more efficient, selective, and sustainable methods remains a priority. Traditional methods are often being replaced by modern strategies that offer higher yields and milder reaction conditions.

Future efforts will likely focus on the following:

Palladium-Catalyzed Reactions: A notable advancement is the use of palladium-catalyzed intramolecular acylation of alkenyl bromides with aldehydes to construct the 4H-chromen-4-one skeleton. acs.org This protocol has shown tolerance for a variety of substituents, including bromo and methoxy (B1213986) groups, and can produce a library of diverse flavonoids in moderate to good yields. acs.org

Multicomponent Reactions (MCRs): One-pot, three-component reactions are gaining traction for their efficiency in building complex molecular architectures in a single step. rsc.orgrsc.org These methods, which can simultaneously form multiple C-C and C-heteroatom bonds, offer a highly regioselective and mild route to complex heterocyclic structures. rsc.orgrsc.org The use of readily available starting materials, such as substituted salicylaldehydes and β-nitrostyrenes, makes this an attractive strategy. rsc.org

Novel Catalysis: Research into new catalytic systems is ongoing. This includes the use of organo-base catalysts and heterogeneous base catalysts like magnesium oxide (MgO), which are often less expensive, more stable, and recyclable. frontiersin.org These catalysts facilitate the efficient synthesis of the chromene ring system under environmentally friendly conditions. frontiersin.org

| Synthetic Method | Key Features | Advantages | Relevant Findings |

| Palladium-Catalyzed Acylation | Intramolecular acylation of alkenyl bromides and aldehydes. | Good yields, tolerates diverse functional groups. | Applicable to the synthesis of diversely functionalized flavonoids. acs.org |

| Multicomponent Reactions | One-pot synthesis involving three or more starting materials. | High efficiency, regioselectivity, mild conditions. | Enables simultaneous formation of multiple bonds to create complex structures. rsc.orgrsc.org |

| Organo-Base Catalysis | Use of catalysts such as 2-aminopyridine. | Economic, recyclable catalyst, quick reaction times. | Provides an efficient and green method for 4H-chromene synthesis. frontiersin.org |

Design and Synthesis of Advanced Derivatives with Tunable Properties

The 3-Bromo-6-methoxychromen-4-one core is a versatile scaffold for creating advanced derivatives. The bromine atom at the 3-position is particularly useful as a synthetic handle for introducing further molecular diversity through cross-coupling reactions. The methoxy group at the 6-position can also be modified to tune the electronic and steric properties of the molecule.

Future design and synthesis will likely target:

Bioactive Analogs: The chroman-4-one framework is a privileged structure found in numerous compounds with significant biological activity. researchgate.net By modifying the substituents, new derivatives can be designed as potential therapeutic agents. For instance, the synthesis of (E)-3-benzylidene-7-methoxychroman-4-one derivatives has yielded compounds with significant cytotoxic activity against various cancer cell lines. d-nb.info

Structure-Activity Relationship (SAR) Studies: A systematic exploration of SAR is crucial. Research has shown that poly-substituted 3-(benzylidene)-4-chromanones can exhibit greater cytotoxic activity than related compounds. mums.ac.ir Further synthesis of analogs, such as those with different substitution patterns on the benzylidene ring or the chromen-4-one core, will help in identifying the key structural features required for specific biological activities like antifungal or anticancer effects. d-nb.infomdpi.com

Homoisoflavonoids and Chalcone-like Agents: The chromen-4-one structure serves as a rigid analog of chalcones. d-nb.info Designing and synthesizing new series of these rigid chalcones and related homoisoflavonoids could lead to the discovery of agents with improved potency and novel mechanisms of action. mums.ac.irmdpi.com

Deeper Elucidation of Molecular Mechanisms in Biological Systems

While many chromen-4-one derivatives have demonstrated promising biological activities, a deeper understanding of their molecular mechanisms is often lacking. Future research will need to move beyond initial screening to pinpoint specific molecular targets and pathways.

Key areas for investigation include:

Identification of Molecular Targets: Identifying the specific enzymes, receptors, or signaling proteins that these compounds interact with is a critical step. For example, certain chromen-4-one derivatives have been identified as positive allosteric modulators of the metabotropic glutamate (B1630785) receptor 4 (mGluR4), suggesting potential applications in neurological disorders like Parkinson's disease. acs.org

Pathway Analysis: Elucidating the downstream effects of target engagement is essential. This involves studying how these compounds modulate signaling pathways related to cell proliferation, apoptosis, and inflammation. A significant advantage noted for some chalcone (B49325) derivatives is their low propensity to interact directly with DNA, which may reduce the risk of mutagenicity, a common side effect of many chemotherapeutic agents. d-nb.info

Stereochemistry and Activity: For chiral derivatives, understanding the impact of stereochemistry on biological activity is crucial. The specific 3D arrangement of substituents can dramatically affect how a molecule binds to its biological target.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize drug discovery and materials science. These technologies can significantly accelerate the design-build-test-learn cycle.

Future applications in the context of chromen-4-one research include:

Predictive Modeling: AI and ML algorithms can be trained on existing data to predict the biological activity, toxicity, and physicochemical properties of novel, hypothetical derivatives. This allows researchers to prioritize the synthesis of the most promising candidates, saving time and resources.

Generative AI for de novo Design: Advanced AI models, such as Gemini, are being developed and integrated into platforms that can assist with complex tasks. chrome.comyoutube.com Generative models can design novel molecular structures from scratch that are optimized for specific properties, such as binding to a particular protein target. blog.google These tools can suggest new chromen-4-one derivatives with potentially enhanced efficacy. google.com

Hybrid AI Workloads: The future of computational drug design may involve hybrid architectures that leverage both powerful on-device models for rapid, localized tasks and server-side AI for more intensive computations. youtube.com This approach allows for a flexible and powerful workflow in designing and evaluating new compounds. chrome.com

Development of Sustainable Synthetic Approaches

The principles of green chemistry are becoming increasingly important in chemical synthesis. The development of environmentally benign methods for producing this compound and its derivatives is a key area for future research.

Focus areas will include:

Green Solvents and Catalysts: Moving away from hazardous organic solvents towards greener alternatives like water or ethanol (B145695) is a primary goal. researchgate.net The use of non-toxic, recyclable catalysts, such as perlite (B1173460) or magnesium oxide, aligns with this objective. frontiersin.orgresearchgate.net

Energy-Efficient Methods: Innovative techniques like microwave irradiation and ultrasound-assisted synthesis can often reduce reaction times, increase yields, and lower energy consumption compared to conventional heating methods. researchgate.net

Atom Economy: Synthetic strategies that maximize the incorporation of all atoms from the starting materials into the final product, such as multicomponent reactions, are highly desirable. rsc.orgrsc.org These sustainable approaches not only reduce waste but can also be more cost-effective and scalable. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.